![molecular formula C14H14N4 B14631273 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline CAS No. 57437-01-1](/img/structure/B14631273.png)
2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by its four methyl groups attached to the pyrazinoquinoxaline core, exhibits unique chemical properties that make it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method is the reaction of 2,3-diaminotoluene with 2,3-butanedione under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as Lewis acids (e.g., stannic chloride or indium chloride) can be employed to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions: 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated derivatives of this compound
科学研究应用
2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments
作用机制
The mechanism of action of 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it can intercalate into DNA, causing DNA damage and apoptosis in cancer cells .
相似化合物的比较
Quinoxaline: A parent compound with a simpler structure, lacking the methyl groups.
Quinazoline: An isomeric compound with a similar ring structure but different nitrogen atom positions.
Phthalazine: Another isomeric compound with a different arrangement of nitrogen atoms.
Uniqueness: 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
属性
CAS 编号 |
57437-01-1 |
|---|---|
分子式 |
C14H14N4 |
分子量 |
238.29 g/mol |
IUPAC 名称 |
2,3,8,9-tetramethylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C14H14N4/c1-7-9(3)17-13-11(15-7)5-6-12-14(13)18-10(4)8(2)16-12/h5-6H,1-4H3 |
InChI 键 |
FJZZJTBSSXBHMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C(=N1)C=CC3=NC(=C(N=C32)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


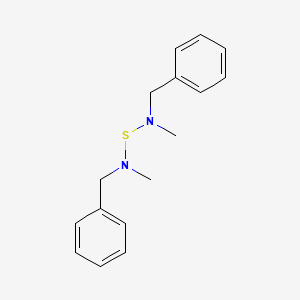
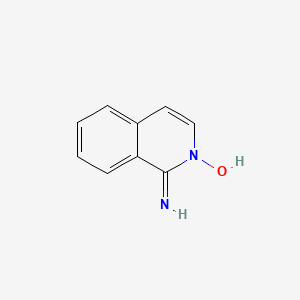


![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)


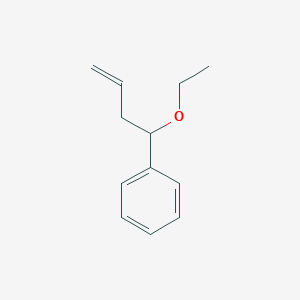
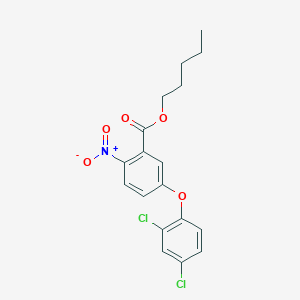

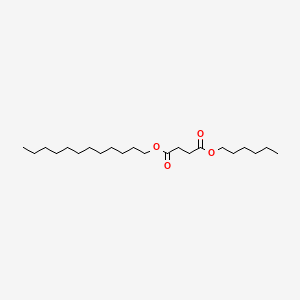

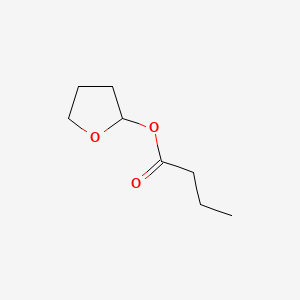
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
